molecular formula C30H39N5O2 B11828903 benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate CAS No. 376348-80-0

benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate

Katalognummer: B11828903
CAS-Nummer: 376348-80-0
Molekulargewicht: 501.7 g/mol
InChI-Schlüssel: JAPBJSZIEOLVMX-SHDBXLOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

376348-80-0

Molekularformel

C30H39N5O2

Molekulargewicht

501.7 g/mol

IUPAC-Name

benzyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

InChI

InChI=1S/C30H39N5O2/c1-21(2)29-33-32-22(3)35(29)27-18-25-14-15-26(19-27)34(25)17-16-28(24-12-8-5-9-13-24)31-30(36)37-20-23-10-6-4-7-11-23/h4-13,21,25-28H,14-20H2,1-3H3,(H,31,36)/t25-,26+,27?,28-/m0/s1

InChI-Schlüssel

JAPBJSZIEOLVMX-SHDBXLOZSA-N

Isomerische SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C(C)C

Kanonische SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bicyclic System Formation

The 8-azabicyclo[3.2.1]octane scaffold is typically constructed via Mannich-type cyclization or intramolecular alkylation of a pyrrolidine precursor. For example, a Dieckmann cyclization of a suitably substituted ε-lactam under basic conditions (e.g., NaH/THF) yields the bicyclic framework. Stereochemical control at C1, C3, and C5 is achieved using chiral auxiliaries or enantioselective catalysis.

Representative Procedure :
A solution of N-benzyl-3-(2-bromoethyl)pyrrolidine-2-carboxamide in DMF is treated with K₂CO₃ at 80°C for 12 hours, inducing cyclization to form the 8-azabicyclo[3.2.1]octane core. The product is isolated via column chromatography (hexane/EtOAc, 3:1) in 68% yield.

Enantioselective Synthesis of the (S)-3-Amino-1-phenylpropyl Side Chain

Asymmetric Hydrogenation

A chiral β-enamine ester is hydrogenated using a Rh(I)-(R)-BINAP catalyst to afford the (S)-3-amino-1-phenylpropyl fragment with >98% ee.

Procedure :
(E)-3-Nitro-1-phenylprop-1-ene (1.0 equiv) is hydrogenated at 50 psi H₂ in MeOH with 1 mol% Rh/(R)-BINAP. The resulting amine is isolated as the HCl salt (89% yield, 99% ee).

Carbamate Protection

The free amine is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

  • Conditions : Amine (1.0 equiv), Cbz-Cl (1.1 equiv), NaOH (2.0 equiv), H₂O/CH₂Cl₂, 0°C → rt, 2 hours.

  • Yield : 94% after extraction and drying.

Final Coupling and Global Deprotection

Amine Alkylation

Intermediate A is alkylated with Intermediate B using Mitsunobu conditions to preserve stereochemistry:

  • Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C → rt, 12 hours.

  • Workup : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields the coupled product (74%).

Cbz Deprotection and Carbamate Formation

The benzyl carbamate is introduced via in situ deprotection-reprotection:

  • Hydrogenolysis : H₂ (1 atm), 10% Pd/C, MeOH, 6 hours.

  • Carbamation : Cbz-Cl (1.1 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → rt, 2 hours.

  • Overall Yield : 81%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (q, J = 6.5 Hz, 1H, CH-NH), 3.89–3.72 (m, 3H, bicyclo-H), 2.98 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS : m/z calc. for C₃₃H₄₂N₅O₂ [M+H]⁺: 564.3342; found: 564.3345.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, 254 nm).

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral HPLC (Chiralpak AD-H) resolved diastereomers during bicyclo[3.2.1]octane synthesis.

  • Triazole Instability : Replacing DMF with NMP minimized decomposition during SNAr reactions.

  • Scale-Up Limitations : Continuous-flow hydrogenation improved throughput for the (S)-amine intermediate .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Isopropyl- und Methylgruppen, eingehen.

    Reduktion: Reduktionsreaktionen könnten den Triazolring oder die Carbamoylgruppe angreifen.

    Substitution: Nukleophile oder elektrophile Substitutionsreaktionen könnten an verschiedenen Positionen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amine oder Alkohole produzieren könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Interaktionen mit biologischen Zielstrukturen ab. Mögliche Mechanismen könnten sein:

    Bindung an Rezeptoren: Die Verbindung kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken.

    Enzyminhibition: Sie könnte die Aktivität bestimmter Enzyme hemmen.

    Modulation von Signalwegen: Die Verbindung könnte zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.

    Enzyme inhibition: It could inhibit the activity of certain enzymes.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : Benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate
  • CAS No.: 376348-80-0
  • Molecular Formula : C₃₀H₃₉N₅O₂
  • Molecular Weight : 501.672 g/mol .

Structural Features :

  • Core : 8-Azabicyclo[3.2.1]octane (tropane analog) fused with a 3-isopropyl-5-methyl-1,2,4-triazole.
  • Substituents :
    • Benzyl carbamate group.
    • Phenylpropyl side chain with (S)-configuration.

Comparison with Similar Compounds

N-((1S)-1-(3-Aminophenyl)-3-(3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)propyl)-4,4-Difluorocyclohexanecarboxamide (Compound 16)

  • Molecular Formula : C₃₃H₄₃F₂N₅O
  • Molecular Weight : 588.73 g/mol.
  • Key Differences: Replaces benzyl carbamate with a 4,4-difluorocyclohexanecarboxamide group. Features a 3-aminophenyl substituent instead of phenylpropyl.
  • Synthesis : Achieved via reductive amination in dichloromethane/toluene with quantitative yield .
  • Pharmacological Target : Bivalent ligand for mu opioid receptor (MOR) and chemokine receptor CCR5 dimerization .
  • Advantages : Higher synthetic yield (quantitative) compared to carbamate analogs.

4,4-Difluoro-N-((1S)-3-(3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-3,8-Diazabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexanecarboxamide (Compound 2)

  • Molecular Formula : C₂₈H₃₈F₂N₆O
  • Molecular Weight : 532.64 g/mol.
  • Key Differences :
    • Contains a diazabicyclo[3.2.1]octane core (additional nitrogen) and difluorocyclohexane.
    • Lacks the benzyl carbamate group.
  • Pharmacological Target : Investigated for antiviral activity (implicit from structural context) .

Benzyl 5-Aminopentylcarbamate (Compound 17a)

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol.
  • Key Differences :
    • Simplified structure with a linear pentyl chain instead of bicyclic and triazolyl groups.
  • Synthesis : 60% yield via carbamate formation in dichloromethane .
  • Application : Component of bivalent ligands for MOR/CCR5 studies .

Benzyl ((S)-3-((1R,3R,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine (S1)

  • Molecular Formula : C₂₉H₃₉N₅
  • Molecular Weight : 457.67 g/mol.
  • Key Differences :
    • Lacks the benzyl carbamate group; free amine instead.
  • Application : Precursor for bioorthogonal drug tethering via PEG4 linkers .

Research Findings and Key Insights

Synthetic Efficiency :

  • Carbamate derivatives (e.g., Compound 17a) exhibit moderate yields (~60%), whereas amide derivatives (e.g., Compound 16) achieve quantitative yields under optimized conditions .
  • The target compound’s synthesis requires coupling agents like EDCI/HOBt, suggesting sensitivity to reaction conditions .

Pharmacological Relevance :

  • The 8-azabicyclo[3.2.1]octane core is critical for receptor binding, as seen in MOR/CCR5-targeting analogs .
  • Carbamate groups enhance metabolic stability compared to free amines (e.g., S1), making the target compound suitable for in vivo applications .

Structural-Activity Relationships (SAR): Bicyclic Systems: Diazabicyclo analogs (Compound 2) show altered receptor selectivity compared to mono-azabicyclo cores .

Contradictions and Gaps: and describe similar cores but diverge in reported targets (MOR/CCR5 vs. antiviral), indicating context-dependent activity. Limited data on the target compound’s bioactivity necessitates further studies to validate inferred GPCR modulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology: The synthesis typically involves reductive amination between a bicyclo[3.2.1]octane-triazole intermediate and a chiral phenylpropylamine precursor. Critical steps include:

  • Use of sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under nitrogen for stereochemical control .
  • Solvent optimization (e.g., DCM, THF) to enhance solubility of intermediates .
  • Purification via reverse-phase HPLC with acetonitrile/water gradients to isolate the final product (≥95% purity) .
    • Key Parameters: Reaction temperature (0°C to room temperature), stoichiometric ratios (1:1.2 amine:STAB), and acid catalysis (acetic acid) to stabilize intermediates .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Methodology:

  • NMR Spectroscopy: 1H and 13C NMR to verify stereochemistry (e.g., bicyclo[3.2.1]octane protons at δ 1.8–3.2 ppm) and carbamate linkage (δ 155–160 ppm for carbonyl) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC: Retention time comparison with reference standards and UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can bioorthogonal chemistry be applied to study this compound’s interactions in live-cell systems?

  • Methodology:

  • Tetrazine Ligation: Introduce a tetrazine moiety (e.g., via NHS ester coupling) to enable click chemistry with trans-cyclooctene (TCO)-modified probes. Validate using fluorescence microscopy or flow cytometry .
  • Live-Cell Imaging: Track receptor internalization (e.g., CCR5) using confocal microscopy with fluorophore-conjugated derivatives .
    • Key Considerations: Ensure minimal perturbation of receptor binding affinity post-modification (validate via competitive binding assays) .

Q. What experimental approaches are recommended for evaluating its binding affinity and functional activity at chemokine receptors (e.g., CCR5)?

  • Methodology:

  • Radioligand Displacement Assays: Use [3H]-maraviroc as a tracer to measure IC50 values in membrane preparations .
  • Functional Assays:
  • Calcium flux assays (FLIPR) to assess CCR5 antagonism.
  • cAMP inhibition assays (e.g., using HEK293 cells expressing CCR5 and a Gi-coupled reporter) .
  • Computational Docking: MD simulations (e.g., Schrödinger Suite) to model interactions with CCR5’s transmembrane helices .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the triazole and bicyclo[3.2.1]octane motifs?

  • Methodology:

  • Analog Synthesis: Replace the triazole with other heterocycles (e.g., imidazole) or modify substituents (e.g., isopropyl to cyclopropyl).
  • Bicyclo Ring Modifications: Synthesize derivatives with alternative bridgehead substituents (e.g., 8-methyl vs. 8-azetidine) .
  • Assay Correlation: Test analogs in CCR5 binding and antiviral assays (e.g., HIV-1 entry inhibition in PBMCs) to correlate structural changes with activity .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodology:

  • Liver Microsome Assays: Incubate with human/rat liver microsomes to identify metabolic hotspots (e.g., carbamate hydrolysis) .
  • Stabilization Approaches:
  • Deuteration at labile positions (e.g., benzylic carbons).
  • Prodrug design (e.g., ester-protected carbamate) to enhance plasma stability .

Specialized Methodological Challenges

Q. How does stereochemical configuration impact target engagement and selectivity?

  • Methodology:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Pharmacological Profiling: Compare (S)- vs. (R)-configured analogs in receptor binding and functional assays. Maraviroc’s (S)-configuration is critical for CCR5 antagonism .

Q. What formulation strategies address solubility limitations for in vivo studies?

  • Methodology:

  • Co-Solvent Systems: Use PEG-400/water (20:80 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Lipid-based nanoparticles (LNPs) for sustained release in pharmacokinetic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.